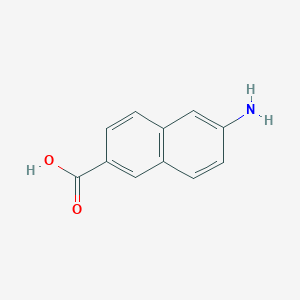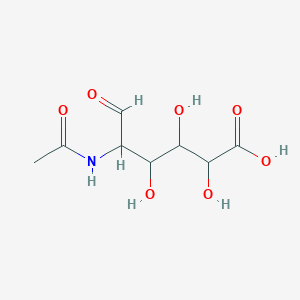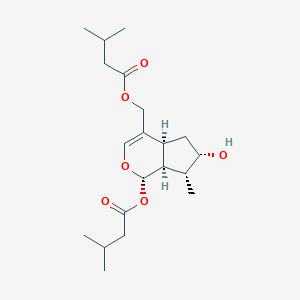
Nardostachin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nardostachin is a natural compound that is found in the essential oil of Nardostachys jatamansi, a plant that is native to the Himalayas. It has been used in traditional medicine for its calming and anti-inflammatory properties. In recent years, there has been growing interest in the scientific research application of nardostachin due to its potential therapeutic benefits.
Applications De Recherche Scientifique
Anti-inflammatory and Neuroprotective Effects
Nardostachin, derived from plants like Patrinia saniculaefolia and Nardostachys jatamansi, shows promise in inhibiting inflammatory mediators. It significantly reduces the production of nitric oxide, prostaglandin E2, and pro-inflammatory cytokines like TNF-alpha in macrophages stimulated by lipopolysaccharides. This compound impedes the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), suggesting its potential in treating inflammatory diseases (Ju et al., 2003), (Dong-Cheol Kim et al., 2021).
Potential in Cancer Treatment
Certain compounds isolated from Valeriana jatamansi, including nardostachin, have been evaluated for their cytotoxic activity against metastatic prostate cancer cells, PC-3M. The structure-activity relationship of these compounds, particularly focusing on the C-3–C-4 double bond, the oxirane ring, and the 10-chlorine in the valepotriates, underscores the importance of these structural elements in their cytotoxic efficacy (Sheng Lin et al., 2014).
Activation of Antioxidant Pathways
Studies have shown that compounds like Nardochinoid B and Nardochinoid C from Nardostachys chinensis have anti-inflammatory and antioxidant effects. These effects are achieved through the activation of pathways like the Nrf2/HO-1 pathway, which play a pivotal role in inhibiting the expression of iNOS and COX-2, and in reducing the production of inflammatory markers like NO, PGE2, TNF-alpha, and IL-6. This suggests a therapeutic potential of these compounds in diseases related to inflammation and oxidative stress (Yun-Da Yao et al., 2019), (Jin-fang Luo et al., 2018).
Protective Activities and Metabolite Profiling
Nardostachys jatamansi DC. has been studied for its potential protective activities, including antioxidant, biomolecule oxidation protective, and cytoprotective properties. Metabolite profiling using techniques like RP-HPLC and GC-MS revealed the presence of various bioactive compounds, such as polyphenols, flavonoids, sesquiterpenes, alkane hydrocarbons, and esters. This comprehensive analysis, coupled with the observed potent antioxidant and cytoprotective activities, underscores the potential of N. jatamansi in alleviating oxidative stress-mediated disorders (Sakina Razack et al., 2015).
Propriétés
Numéro CAS |
114687-82-0 |
|---|---|
Nom du produit |
Nardostachin |
Formule moléculaire |
C20H32O6 |
Poids moléculaire |
368.5 g/mol |
Nom IUPAC |
[(1S,4aS,6S,7R,7aS)-6-hydroxy-7-methyl-1-(3-methylbutanoyloxy)-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-yl]methyl 3-methylbutanoate |
InChI |
InChI=1S/C20H32O6/c1-11(2)6-17(22)24-9-14-10-25-20(26-18(23)7-12(3)4)19-13(5)16(21)8-15(14)19/h10-13,15-16,19-21H,6-9H2,1-5H3/t13-,15+,16-,19+,20-/m0/s1 |
Clé InChI |
XNBHVNRFMHXLMZ-ODLFONTESA-N |
SMILES isomérique |
C[C@H]1[C@H](C[C@H]2[C@@H]1[C@@H](OC=C2COC(=O)CC(C)C)OC(=O)CC(C)C)O |
SMILES |
CC1C(CC2C1C(OC=C2COC(=O)CC(C)C)OC(=O)CC(C)C)O |
SMILES canonique |
CC1C(CC2C1C(OC=C2COC(=O)CC(C)C)OC(=O)CC(C)C)O |
Autres numéros CAS |
114687-82-0 |
Synonymes |
nardostachin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



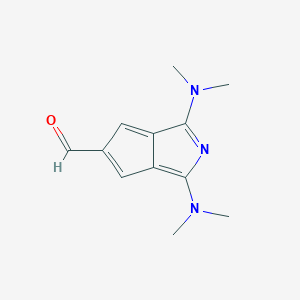
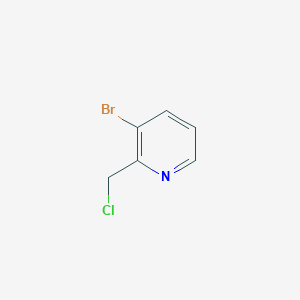
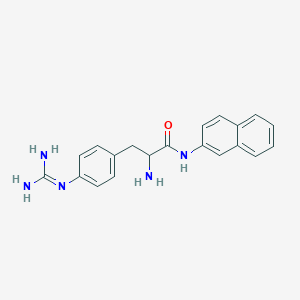
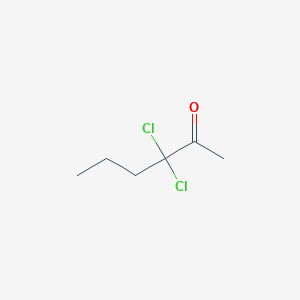
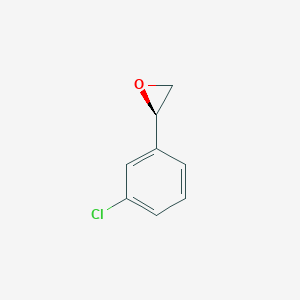
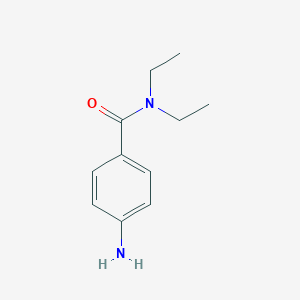
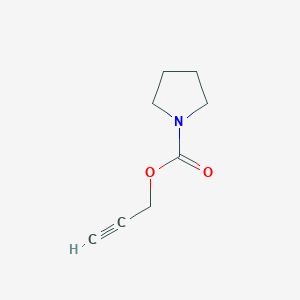
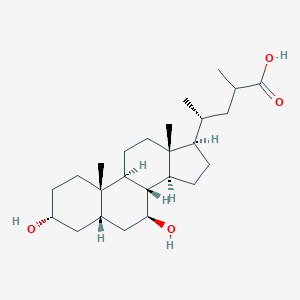
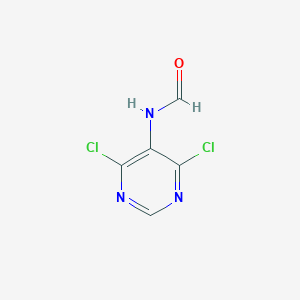
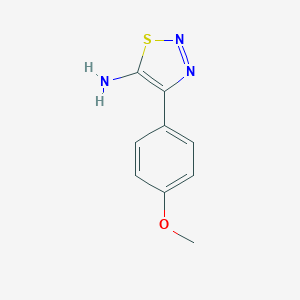
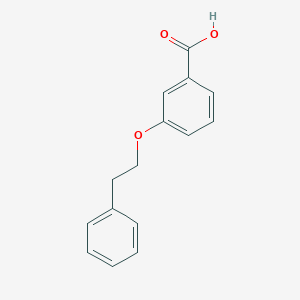
![S-[4-[(2-aminoethylamino)sulfanylcarbonylamino]anilino] N-[2-[[2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetyl]amino]ethyl]carbamothioate](/img/structure/B53715.png)
